N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide is a chemical compound characterized by its unique structural features, including a piperazine ring and a cyclohexyl group. This compound is often investigated for its potential biological activities and therapeutic applications. It is classified under amides due to the presence of the acetamide functional group, and it is recognized for its role in medicinal chemistry, particularly in the development of drugs targeting neurological disorders.
The synthesis of N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide typically involves several steps:
N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide has a complex molecular structure that can be described using its chemical formula . The IUPAC name reflects its structural components, which include:
InChI=1S/C13H25N3O/c1-11-3-2-4-12(9-11)15-13(17)10-16-7-5-14-6-8-16/h11-12,14H,2-10H2,1H3,(H,15,17)
YRELIRZSBXDSEY-UHFFFAOYSA-N
N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide can undergo various chemical reactions depending on the conditions and reagents used:
These reactions are significant for modifying the compound's properties and exploring its potential derivatives for further applications.
The mechanism of action of N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide primarily involves its interaction with specific biological targets such as receptors or enzymes. The presence of the piperazine ring facilitates effective binding to these targets, modulating their activity and leading to desired biological effects. The precise pathways can vary based on the target and application context, making this compound a subject of interest in pharmacological studies.
N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide exhibits several notable physical properties:
The chemical properties include:
These properties are crucial for understanding how the compound behaves under various conditions and its potential applications in different fields.
N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide has several scientific uses:
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0